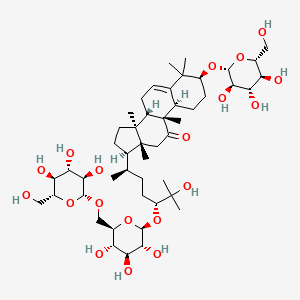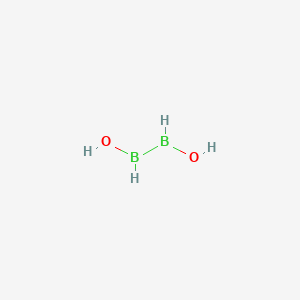
1,2,9,10-Tetrachlorodecane
Overview
Description
1,2,9,10-Tetrachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H18Cl4 It is a member of the polychlorinated n-alkanes group, which are known for their stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,9,10-Tetrachlorodecane can be synthesized through the chlorination of decane or decene. The process involves the addition of chlorine to the hydrocarbon chain, typically under controlled conditions to ensure selective chlorination at the desired positions. For example, the chlorination of 1,9-decadiene can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of free-radical chlorination techniques. This method allows for the large-scale production of the compound by reacting decane with chlorine gas under UV light or heat to initiate the free-radical mechanism .
Chemical Reactions Analysis
Types of Reactions: 1,2,9,10-Tetrachlorodecane undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, UV light, iron catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, ammonia.
Major Products Formed:
Oxidation: Chlorinated alcohols, chlorinated acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Alcohols, amines.
Scientific Research Applications
1,2,9,10-Tetrachlorodecane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,9,10-tetrachlorodecane exerts its effects involves its interaction with molecular targets such as enzymes. For example, it inhibits the JmjC histone demethylases KDM4A and KDM4C by binding to their active sites, thereby preventing the demethylation of histone substrates . This interaction disrupts the normal function of these enzymes, leading to changes in gene expression and cellular processes.
Comparison with Similar Compounds
- 1,2,5,6,9-Pentachlorodecane
- 1,2,5,6,9,10-Hexachlorodecane
- 2,5,6,9-Tetrachlorodecane
Comparison: 1,2,9,10-Tetrachlorodecane is unique due to its specific chlorination pattern, which influences its chemical reactivity and stability. Compared to other chlorinated decanes, it has distinct physical and chemical properties that make it suitable for specific applications, such as its use as an enzyme inhibitor . The presence of chlorine atoms at the 1,2,9,10 positions provides a unique steric and electronic environment, affecting its interactions with other molecules and its overall stability .
Properties
IUPAC Name |
1,2,9,10-tetrachlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl4/c11-7-9(13)5-3-1-2-4-6-10(14)8-12/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHNYIEBLRXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCl)Cl)CCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578806 | |
| Record name | 1,2,9,10-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-11-3 | |
| Record name | 1,2,9,10-Tetrachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1257240.png)
![N-(2-hydroxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1257244.png)





![3,5-dimethoxy-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B1257251.png)


![[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)

